Receptor Binding Affinity and Selectivity: 60-Fold Discrimination Between h5-HT1D and h5-HT1B
BRL-15572 exhibits high affinity for recombinant human 5-HT1D receptors (pKi = 7.9) and demonstrates 60-fold lower affinity for recombinant human 5-HT1B receptors in head-to-head competition binding assays. In contrast, the comparator compound SB-216641 displays high affinity for h5-HT1B (pKi = 9.0) with only 25-fold selectivity over h5-HT1D [1]. This reciprocal selectivity profile establishes a matched pair of pharmacological tools for mutually exclusive targeting of these closely related receptor subtypes [1].
| Evidence Dimension | Receptor binding affinity (pKi) and fold-selectivity |
|---|---|
| Target Compound Data | h5-HT1D pKi = 7.9; h5-HT1B pKi ≈ 6.1; 60-fold selectivity for 5-HT1D over 5-HT1B |
| Comparator Or Baseline | SB-216641: h5-HT1B pKi = 9.0; h5-HT1D pKi ≈ 7.6; 25-fold selectivity for 5-HT1B over 5-HT1D |
| Quantified Difference | BRL-15572: 60-fold (5-HT1D vs 5-HT1B); SB-216641: 25-fold (5-HT1B vs 5-HT1D) |
| Conditions | [3H]5-HT competition binding on recombinant human 5-HT1B and 5-HT1D receptors stably expressed in CHO cell membranes |
Why This Matters
The 60-fold selectivity window enables confident attribution of observed functional effects to 5-HT1D rather than 5-HT1B receptor activation, a critical requirement for target deconvolution in neuropharmacology.
- [1] Price GW, Burton MJ, Collin LJ, et al. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors. Naunyn Schmiedebergs Arch Pharmacol. 1997 Sep;356(3):312-20. PMID: 9303567. View Source
